molecular formula C11H4Cl3N3 B13095533 5-(2,3,5-Trichlorophenyl)pyrimidine-2-carbonitrile

5-(2,3,5-Trichlorophenyl)pyrimidine-2-carbonitrile

Cat. No.: B13095533
M. Wt: 284.5 g/mol
InChI Key: JKFJIRAYVSEQSF-UHFFFAOYSA-N
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Description

5-(2,3,5-Trichlorophenyl)pyrimidine-2-carbonitrile is a chemical compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3,5-Trichlorophenyl)pyrimidine-2-carbonitrile typically involves the reaction of 2,3,5-trichlorobenzonitrile with appropriate reagents to form the pyrimidine ring. One common method involves the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-(2,3,5-Trichlorophenyl)pyrimidine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(2,3,5-Trichlorophenyl)pyrimidine-2-carbonitrile involves its interaction with specific molecular targets, such as tyrosine kinases. The compound acts as an ATP mimetic, binding to the ATP-binding site of the enzyme and inhibiting its activity. This leads to the disruption of signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,3,5-Trichlorophenyl)pyrimidine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. Its trichlorophenyl group enhances its binding affinity to molecular targets, making it a potent inhibitor of tyrosine kinases compared to other pyrimidine derivatives .

Properties

Molecular Formula

C11H4Cl3N3

Molecular Weight

284.5 g/mol

IUPAC Name

5-(2,3,5-trichlorophenyl)pyrimidine-2-carbonitrile

InChI

InChI=1S/C11H4Cl3N3/c12-7-1-8(11(14)9(13)2-7)6-4-16-10(3-15)17-5-6/h1-2,4-5H

InChI Key

JKFJIRAYVSEQSF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C2=CN=C(N=C2)C#N)Cl)Cl)Cl

Origin of Product

United States

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